molecular formula C29H28N6O3S B11971137 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide CAS No. 307975-57-1

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11971137
CAS No.: 307975-57-1
M. Wt: 540.6 g/mol
InChI Key: SAVZZFAGUHSMIX-OZYKOFIASA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the nitrophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its triazole ring is a common motif in many pharmaceuticals, and modifications to the structure could yield compounds with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their functions. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. The nitrophenyl group can participate in electron transfer reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]acetohydrazide
  • **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methylphenyl)prop-2-en-1-ylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide lies in its combination of functional groups. The presence of the nitrophenyl group, in particular, adds to its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the electronic and steric effects of the nitro group.

Properties

CAS No.

307975-57-1

Molecular Formula

C29H28N6O3S

Molecular Weight

540.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C29H28N6O3S/c1-29(2,3)23-17-15-22(16-18-23)27-32-33-28(34(27)24-12-5-4-6-13-24)39-20-26(36)31-30-19-9-11-21-10-7-8-14-25(21)35(37)38/h4-19H,20H2,1-3H3,(H,31,36)/b11-9+,30-19+

InChI Key

SAVZZFAGUHSMIX-OZYKOFIASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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